N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4'-chloro-[1,1'-biphenyl]-3-sulfonamide
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Overview
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4’-chloro-[1,1’-biphenyl]-3-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a triazolo-pyrimidine ring system, which is known for its diverse biological activities. The compound’s structure includes a sulfonamide group, which is often associated with antibacterial and diuretic properties.
Mechanism of Action
Target of Action
The compound, also known as 3-(4-chlorophenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 can lead to a halt in the cell cycle, preventing the proliferation of cancer cells . The compound’s triazolopyrimidine scaffold plays a significant role in this interaction .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle regulation pathway . This results in the disruption of the normal cell cycle, leading to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . It has been shown to cause cell cycle arrest and induce apoptosis within these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4’-chloro-[1,1’-biphenyl]-3-sulfonamide typically involves multiple steps. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction conditions usually involve heating the reactants in dry toluene at 140°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of solvent-free conditions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4’-chloro-[1,1’-biphenyl]-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4’-chloro-[1,1’-biphenyl]-3-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also target CDK2 and exhibit similar anticancer activities.
1,2,4-Triazolo[1,5-a]pyridines: Known for their diverse biological activities, including enzyme inhibition and antimicrobial properties.
Uniqueness
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4’-chloro-[1,1’-biphenyl]-3-sulfonamide is unique due to its combination of a triazolo-pyrimidine ring with a sulfonamide group, which enhances its biological activity and specificity. The presence of the chloro-biphenyl moiety further contributes to its potency and selectivity as an enzyme inhibitor.
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2S/c21-18-8-6-16(7-9-18)17-4-1-5-19(11-17)29(27,28)25-10-2-3-15-12-22-20-23-14-24-26(20)13-15/h1,4-9,11-14,25H,2-3,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRUUAWSDQBGFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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